Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane
Overview
Description
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane, also known as 1-Tributylstannyl-3,3,3-trifluoro-1-propyne, is a chemical compound with the molecular formula C15H27F3Sn . It has a molecular weight of 383.07100 .
Molecular Structure Analysis
The exact mass of this compound is 384.10900 . The molecular structure consists of a tributylstannyl group attached to a 3,3,3-trifluoroprop-1-en-2-yl group .Physical and Chemical Properties Analysis
This compound has a boiling point of 293.7ºC at 760 mmHg and a flash point of 131.5ºC . The LogP value, which indicates its solubility in water and oil, is 5.94040 .Safety and Hazards
Mechanism of Action
Target of Action
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane, also known as tributyl[1-(trifluoromethyl)ethenyl]stannane, is a chemical compound used primarily in research and experimental settings
Mode of Action
Organotin compounds like this one are generally known for their ability to form stable bonds with a variety of organic compounds, which can be useful in various chemical reactions .
Biochemical Pathways
Organotin compounds are often used in organic synthesis due to their ability to facilitate a variety of chemical reactions .
Result of Action
As a research chemical, its primary use is in facilitating chemical reactions in a laboratory setting .
Action Environment
Like other organotin compounds, it’s likely that factors such as temperature, ph, and the presence of other chemicals could potentially impact its reactivity .
Properties
IUPAC Name |
tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2F3.Sn/c3*1-3-4-2;1-2-3(4,5)6;/h3*1,3-4H2,2H3;1H2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJONLQJBPLMNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29F3Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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